An In-Depth Technical Guide to 5'-O-DMTr-2'-FU-methyl phosphonamidite: Structure, Synthesis, and Application
An In-Depth Technical Guide to 5'-O-DMTr-2'-FU-methyl phosphonamidite: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-DMTr-2'-FU-methyl phosphonamidite, a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications. This document details its chemical structure, outlines experimental protocols for its synthesis and use, presents key quantitative data, and illustrates its role in targeting cellular signaling pathways.
Chemical Structure and Properties
5'-O-DMTr-2'-FU-methyl phosphonamidite is a chemically modified nucleoside phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis.[1][2] The core structure consists of a uridine (B1682114) nucleoside with three key modifications:
-
A 4,4'-dimethoxytrityl (DMTr) group attached to the 5'-hydroxyl position of the ribose sugar. This acid-labile protecting group is essential for the stepwise synthesis of oligonucleotides on a solid support.
-
A fluorine atom at the 2'-position of the ribose sugar (2'-FU). This modification significantly enhances the nuclease resistance and binding affinity of the resulting oligonucleotide to its target RNA sequence.[3]
-
A methyl phosphonamidite group at the 3'-hydroxyl position. This reactive group enables the coupling of the nucleoside to the growing oligonucleotide chain during solid-phase synthesis.
The systematic name for this compound is 1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-(((diisopropylamino)(methyl)phosphaneyl)oxy)-3-fluorotetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione.[2]
Table 1: Physicochemical Properties of 5'-O-DMTr-2'-FU-methyl phosphonamidite
| Property | Value | Reference(s) |
| Molecular Formula | C37H45FN3O7P | [1][2] |
| Molecular Weight | 693.8 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity | ≥90% | [2] |
| Storage Conditions | -20°C | [1] |
Experimental Protocols
Synthesis of 5'-O-DMTr-2'-FU-methyl phosphonamidite
The synthesis of 5'-O-DMTr-2'-FU-methyl phosphonamidite involves a multi-step process starting from 2'-deoxy-2'-fluorouridine (B118953). The following is a generalized protocol based on standard phosphoramidite synthesis procedures.
Step 1: 5'-O-DMT Protection of 2'-Deoxy-2'-fluorouridine
-
Dissolve 2'-deoxy-2'-fluorouridine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) in a dropwise manner while stirring under an inert atmosphere (e.g., argon).
-
Allow the reaction to proceed at room temperature for 30 minutes.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 5'-O-DMTr-2'-deoxy-2'-fluorouridine by silica (B1680970) gel chromatography.
Step 2: 3'-O-Phosphitylation
-
Dissolve the 5'-O-DMTr-2'-deoxy-2'-fluorouridine in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Cool the reaction mixture to 0°C and slowly add methyl-N,N-diisopropylchlorophosphoramidite.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.[4]
-
Monitor the reaction by TLC.
-
Quench the reaction with methanol.
-
Concentrate the reaction mixture and purify the crude product by silica gel chromatography to yield 5'-O-DMTr-2'-FU-methyl phosphonamidite.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
5'-O-DMTr-2'-FU-methyl phosphonamidite is used in automated solid-phase oligonucleotide synthesizers. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.
Table 2: Standard Solid-Phase Oligonucleotide Synthesis Cycle
| Step | Reagents and Solvents | Purpose |
| 1. Detritylation | Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane | Removal of the 5'-DMTr protecting group to expose the 5'-hydroxyl for the next coupling reaction. |
| 2. Coupling | 5'-O-DMTr-2'-FU-methyl phosphonamidite and an activator (e.g., tetrazole) in acetonitrile | Coupling of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of up to 5 minutes is recommended for modified phosphonamidites.[5] |
| 3. Capping | Acetic anhydride (B1165640) and N-methylimidazole | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations. |
| 4. Oxidation | Iodine solution in THF/water/pyridine | Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. |
This cycle is repeated for each nucleotide in the desired sequence. Following the final coupling step, the oligonucleotide is cleaved from the solid support and deprotected.
Deprotection and Purification:
-
Cleavage from the solid support and removal of base and phosphate protecting groups are typically achieved using a one-pot method with a mixture of acetonitrile, ethanol, and ammonium (B1175870) hydroxide, followed by treatment with ethylenediamine.[5]
-
The crude oligonucleotide is then purified, commonly by high-performance liquid chromatography (HPLC) or cartridge purification methods like Glen-Pak™ cartridges, which utilize the lipophilic nature of the 5'-DMTr group for separation.
Quantitative Data
Precise analytical data is critical for ensuring the quality and purity of 5'-O-DMTr-2'-FU-methyl phosphonamidite for use in oligonucleotide synthesis.
Table 3: NMR Spectroscopic Data (Predicted)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| ³¹P | ~147 | Diastereomeric pair of singlets | The phosphorus center is chiral, leading to two distinct signals for the diastereomers.[6] |
| ¹H (selected) | 7.2-7.4 | m | Aromatic protons of the DMTr group. |
| 6.8-6.9 | m | Aromatic protons of the DMTr group. | |
| 6.0-6.2 | d | Anomeric proton (H1'). | |
| 5.2-5.4 | dd | H2' proton, coupled to F and H1'/H3'. | |
| 3.8 | s | Methoxy protons of the DMTr group. | |
| 2.4-2.6 | m | Diisopropylamino protons. | |
| 1.1-1.3 | m | Diisopropylamino and methyl protons. |
Note: Actual chemical shifts may vary depending on the solvent and instrument used. This data is based on typical values for similar phosphoramidite compounds.
Application in Targeting Signaling Pathways: A Case Study of KRAS
Modified oligonucleotides, such as those containing 2'-fluoro modifications, are powerful tools for modulating gene expression through mechanisms like RNA interference (RNAi). A prominent application is the development of small interfering RNAs (siRNAs) to target oncogenes in cancer therapy. The KRAS gene, frequently mutated in various cancers, is a key target.[7][8][9]
An siRNA designed to target the KRAS mRNA can be synthesized using 5'-O-DMTr-2'-FU-methyl phosphonamidite to enhance its stability and efficacy. The 2'-fluoro modifications protect the siRNA from degradation by cellular nucleases and increase its binding affinity to the target KRAS mRNA.[3]
Below is a diagram illustrating the experimental workflow for synthesizing a 2'-fluoro-modified anti-KRAS siRNA and its subsequent application in a cell-based assay.
The following diagram illustrates the KRAS signaling pathway and the point of intervention by a therapeutic siRNA.
In this pathway, the anti-KRAS siRNA, containing 2'-fluoro modifications for enhanced stability and activity, binds to the KRAS messenger RNA (mRNA). This leads to the degradation of the KRAS mRNA, thereby preventing the synthesis of the KRAS protein and inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.[10][11]
Conclusion
5'-O-DMTr-2'-FU-methyl phosphonamidite is a critical reagent for the synthesis of modified oligonucleotides with enhanced therapeutic potential. The 2'-fluoro modification imparts favorable properties, including increased nuclease resistance and target binding affinity, making it a valuable tool for the development of next-generation nucleic acid-based drugs and research probes. A thorough understanding of its chemical properties, synthesis, and application is essential for researchers and developers in the field of oligonucleotide therapeutics.
References
- 1. 5�-O-DMTr-2�-FU-methyl phosphonamidite | BroadPharm [broadpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. Development of siRNA payloads to target KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Silencing of Oncogenic KRAS by Mutant-Selective Small Interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oncogenic KRAS: Signaling and Drug Resistance [mdpi.com]
